N-(4-乙基-1,3-苯并噻唑-2-基)-3-苯氧基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

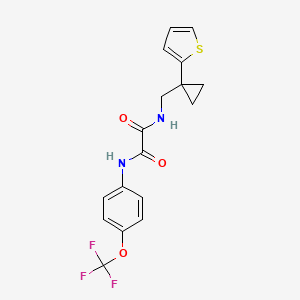

The compound N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazole derivatives have been extensively studied for their potential use in various therapeutic areas, including as antimicrobial agents and in cardiovascular disease treatment.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the formation of the core benzothiazole ring followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of N-substituted benzothiazole derivatives can be achieved through the reaction of 2-halobenzothiazoles with different amines or amides . The synthesis process is crucial as it impacts the yield, purity, and pharmacological properties of the final compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The substitution pattern on the benzothiazole core can significantly influence the molecular properties, such as electronic distribution, conformational stability, and the ability to form hydrogen bonds, which are essential for biological activity. Crystal structure analysis can provide insights into the intermolecular interactions and the stability of the compound .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. These reactions allow for the introduction of various functional groups that can modulate the biological activity of the compound. For example, the introduction of a phenoxy group can enhance the antimicrobial activity of the benzothiazole derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure. These properties are important for the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion. The presence of electron-withdrawing or electron-donating groups can also affect the acidity and basicity of the molecule, which in turn can influence its interaction with biological targets .

科学研究应用

光物理特性

对与 N-(4-乙基-1,3-苯并噻唑-2-基)-3-苯氧基丙酰胺 类似的苯并噻唑衍生物的研究探索了它们的光物理性质。这些化合物表现出激发态分子内质子转移途径,具有独特的吸收和发射特性,可用于荧光研究和潜在的成像应用 (Padalkar et al., 2011).

抗菌活性

多项研究合成了苯并噻唑衍生物并评估了它们的抗菌特性。这些化合物表现出显着的体外抗菌和抗真菌活性,可用于开发新的抗菌剂 (Padalkar et al., 2016).

抗癌评价

苯并噻唑衍生物已被合成并测试其抗癌活性。一些化合物对各种癌细胞系显示出有希望的结果,表明它们在癌症治疗中的潜力 (Ravinaik et al., 2021).

精神和抗炎活性

某些苯并噻唑衍生物表现出显着的心理活性、抗炎和细胞毒性作用。这些发现表明在治疗神经系统疾病和炎症中具有潜在的治疗应用 (Zablotskaya et al., 2013).

荧光传感器

对基于苯并噻唑的荧光传感器的研究表明,它们能够检测特定的分析物,例如 Al3+ 和 Zn2+,这是因为配位后光谱发生显着变化。此特性可用于化学传感和成像应用 (Suman et al., 2019).

体内利尿活性

某些苯并噻唑甲酰胺衍生物已被研究其体内利尿活性。这表明在治疗与体液潴留或肾功能相关的疾病中具有潜在应用 (Yar & Ansari, 2009).

缓蚀

苯并噻唑衍生物已被研究其作为缓蚀剂的有效性,特别是针对酸性环境中钢的腐蚀。此应用与腐蚀防护至关重要的工业环境相关 (Hu et al., 2016).

安全和危害

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.

未来方向

This involves predicting or suggesting further studies that can be done with the compound. This could be new reactions, potential uses, or investigations into its properties.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, not all of this information may be available. It’s always best to refer to reliable sources or consult with a chemistry professional for accurate information.

属性

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-13-7-6-10-15-17(13)20-18(23-15)19-16(21)11-12-22-14-8-4-3-5-9-14/h3-10H,2,11-12H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMWZXAJPHQSCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

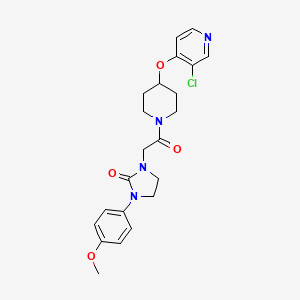

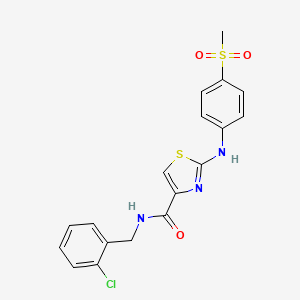

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)

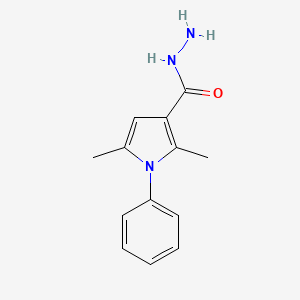

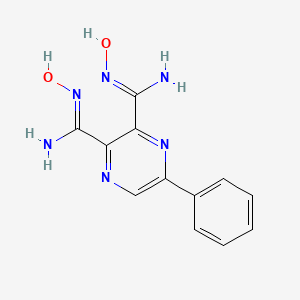

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)

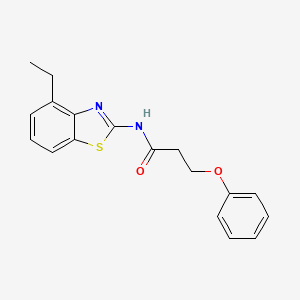

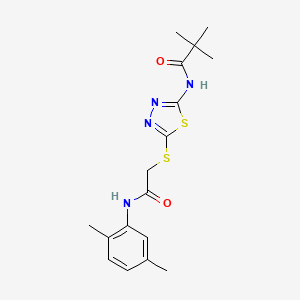

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)

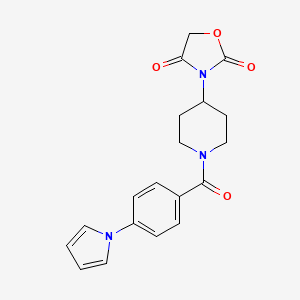

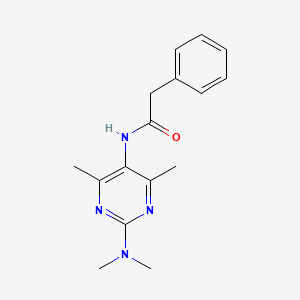

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)